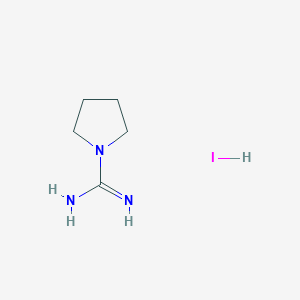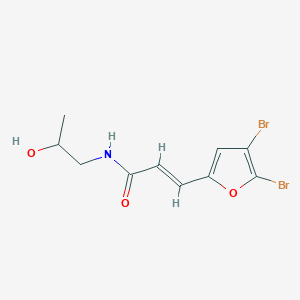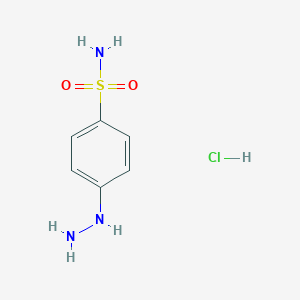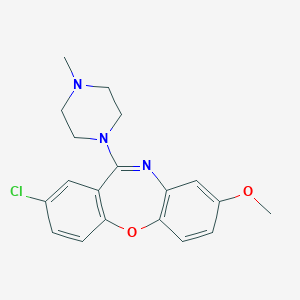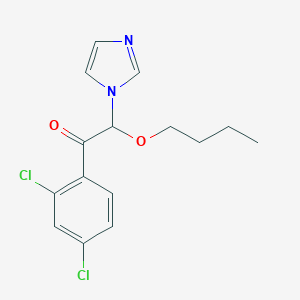
Ethanone, 2-butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a butoxy group, a dichlorophenyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Butoxy Group: The butoxy group can be attached through an etherification reaction using butanol and a suitable base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Lacks the butoxy group, which may affect its solubility and reactivity.
2-Butoxy-1-phenyl-2-(1H-imidazol-1-yl)ethanone: Lacks the dichlorophenyl group, which may influence its biological activity.
2-Butoxy-1-(2,4-dichlorophenyl)ethanone: Lacks the imidazole ring, which may alter its mechanism of action.
Uniqueness
2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is unique due to the combination of its butoxy, dichlorophenyl, and imidazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
106837-08-5 |
|---|---|
Fórmula molecular |
C15H16Cl2N2O2 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-butoxy-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-2-3-8-21-15(19-7-6-18-10-19)14(20)12-5-4-11(16)9-13(12)17/h4-7,9-10,15H,2-3,8H2,1H3 |
Clave InChI |
DTCBDIOPEGXSGI-UHFFFAOYSA-N |
SMILES |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
SMILES canónico |
CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Sinónimos |
Ethanone, 2-butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
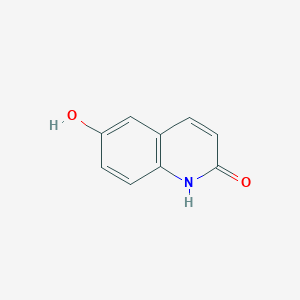
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
